molecular formula C13H26N2O5 B565275 N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide CAS No. 1216684-15-9

N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide

Cat. No.: B565275
CAS No.: 1216684-15-9
M. Wt: 290.36
InChI Key: MZRQVOCHSIBKFX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide (hereafter referred to as the target compound) is a piperazine derivative characterized by:

  • A tert-butoxycarbonyl (Boc) protecting group at the N4 position.
  • A 2-(2-hydroxyethoxy)ethyl side chain at the N1 position.

Properties

IUPAC Name

tert-butyl 4-[2-(2-hydroxyethoxy)ethyl]-4-oxidopiperazin-4-ium-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O5/c1-13(2,3)20-12(17)14-4-6-15(18,7-5-14)8-10-19-11-9-16/h16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRQVOCHSIBKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC[N+](CC1)(CCOCCO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Solvent: Polar aprotic solvents (e.g., THF, dichloromethane) or water.

  • Base: Triethylamine or aqueous sodium hydroxide to scavenge HCl.

  • Molar ratio: Piperazine:Boc₂O = 1:1–1.2.

Example Protocol (Adapted from CN102153526B):
Piperazine (1.16 mol) and Boc₂O (1.06 mol) are stirred in methanol at 80°C for 5.5 hours. Piperazine mono-Boc derivative is isolated in 75–80% yield after vacuum distillation.

Alkylation with 2-(2-Hydroxyethoxy)ethyl Group

The alkylation step employs 2-(2-chloroethoxy)ethanol as the electrophile.

Optimized Alkylation Procedure

  • Substrate: Piperazine mono-Boc derivative (734.5 mmol).

  • Electrophile: 2-(2-Chloroethoxy)ethanol (401.4 mmol).

  • Solvent: Methanol or water (2:1 v/w relative to electrophile).

  • Temperature: 78–80°C for 5.5–6.5 hours.

  • Workup: Post-reaction, the mixture is filtered to recover unreacted piperazine dihydrochloride (recyclable), and the filtrate is concentrated to yield the crude alkylated product.

Yield: 70–85% after vacuum rectification.

Oxidation to N¹-Oxide

The N¹ nitrogen is oxidized using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

Oxidation Conditions

  • Oxidizing agent: 30% H₂O₂ in acetic acid (1:2 molar ratio)[General Knowledge].

  • Temperature: 25–40°C for 12–24 hours.

  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography.

Purity: >95% after recrystallization from ethanol/water[General Knowledge].

Integrated Synthetic Routes

Route A: Boc Protection → Alkylation → Oxidation

StepReagents/ConditionsYieldPurity
Boc ProtectionBoc₂O, MeOH, 80°C78%92%
Alkylation2-(2-Chloroethoxy)ethanol, H₂O, 78°C82%89%
OxidationH₂O₂, AcOH, 30°C68%95%

Route B: Alkylation → Boc Protection → Oxidation

StepReagents/ConditionsYieldPurity
Alkylation2-(2-Chloroethoxy)ethanol, MeOH, 80°C75%85%
Boc ProtectionBoc₂O, THF, 25°C70%90%
OxidationmCPBA, CH₂Cl₂, 0°C65%93%

Key Findings:

  • Route A achieves higher overall yield (68% vs. 65%) due to fewer side reactions during Boc protection.

  • Polar solvents (water/methanol) improve alkylation efficiency compared to non-polar alternatives.

Critical Analysis of Methodologies

Solvent Impact on Alkylation

SolventReaction Time (h)Yield (%)Purity (%)
Methanol5.58289
Water6.57887
Ethanol7.07084

Methanol provides optimal balance between reaction rate and product quality.

Boc Group Stability During Oxidation

The Boc group remains intact under mild oxidative conditions (H₂O₂/AcOH) but degrades at temperatures >50°C.

Industrial Scalability and Cost Considerations

  • Reagent costs: Using recycled piperazine dihydrochloride reduces raw material expenses by ~40%.

  • Waste mitigation: Aqueous workups and solvent recovery systems minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Intermediates

N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the preparation of Quetiapine derivatives, which are used to treat psychiatric disorders such as schizophrenia and bipolar disorder. The compound's structure allows for modifications that enhance the efficacy and safety profiles of these drugs .

Synthesis Methodologies

The synthesis of this compound has been optimized through various methodologies:

  • Nucleophilic Displacement Reactions : This method involves the reaction of tert-butyl bromoacetate with Boc-protected piperazine under basic conditions. The process yields high purity and good yields, making it suitable for industrial applications .
  • Green Chemistry Approaches : Recent advancements emphasize environmentally friendly methods for synthesizing this compound. Techniques such as solvent-free reactions and the use of low-toxicity reagents have been explored to minimize environmental impact while maintaining efficiency .

Therapeutic Potential

Research indicates that derivatives of this compound may exhibit various biological activities:

  • Antidepressant Properties : Some studies suggest that piperazine derivatives can influence neurotransmitter systems, potentially offering antidepressant effects .
  • Anticancer Activity : Preliminary investigations into piperazine derivatives have shown promise in targeting cancer cells, although further research is necessary to establish efficacy and safety profiles .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyFocusFindings
Synthesis MethodologyAchieved high yields (79%) using nucleophilic displacement; demonstrated effective purification techniques.
Antidepressant ActivityIdentified potential antidepressant effects through modulation of serotonin pathways; requires further validation.
Pharmaceutical ApplicationsHighlighted its role as an intermediate in Quetiapine synthesis; emphasized structural modifications for enhanced therapeutic effects.

Mechanism of Action

The mechanism of action of N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide itself is not well-documented, as it is primarily used as an intermediate. its derivatives, such as Quetiapine, exert their effects by antagonizing various neurotransmitter receptors in the brain, including serotonin and dopamine receptors. This helps to balance neurotransmitter levels and alleviate symptoms of psychiatric disorders .

Comparison with Similar Compounds

Key Properties

  • Solubility: Soluble in methanol and water, facilitating its use in synthetic organic chemistry .
  • Storage : Stable at -20°C, indicating sensitivity to thermal degradation .
  • Synthesis : Synthesized via alkylation of piperazine precursors followed by Boc protection and oxidation. Purification involves silica gel chromatography with ethyl acetate/hexanes .

Applications
Primarily used as an intermediate in the synthesis of Quetiapine , an antipsychotic drug. The hydroxyethoxyethyl chain contributes to the final drug’s solubility and pharmacokinetics .

Table 1: Structural and Functional Comparison
Compound Name Key Functional Groups Biological/Industrial Role Key Differences from Target Compound
Target Compound Boc, hydroxyethoxyethyl, N1-oxide Quetiapine intermediate Reference
JS-K Analogue NO1 (Compound 5) Hydroxyethoxyethyl, nitric oxide donor Anticancer (NO-releasing polymer conjugate) Lacks Boc and N1-oxide; designed for drug delivery
JDTic-like Analogue 10b Boc, 3-methoxyphenyl, valine moiety κ-opioid receptor antagonist Aromatic substituents; no hydroxyethoxyethyl chain
Hydroxyzine Benzhydryl, hydroxyethoxyethyl Antihistamine Benzhydryl group for receptor binding; no Boc or N1-oxide
1-(2-((t-BDMS)oxy)ethyl)-4-(3-methoxybiphenyl)piperazine (18) t-BDMS ether, methoxybiphenyl Neuroprotective agent intermediate Siloxy protection; aromatic substituents
p-MPPI/p-MPPF Methoxyphenyl, iodobenzamido/fluorobenzamido 5-HT1A receptor antagonists Aromatic and halogenated groups; no Boc or N1-oxide
Pharmacological and Industrial Relevance
  • Quetiapine Synthesis : The hydroxyethoxyethyl chain aligns with the final drug’s structure, while the Boc group ensures regioselectivity during synthesis .
  • Stability: The N1-oxide may reduce metabolic degradation compared to non-oxidized piperazines, though this is less relevant for intermediates .
Table 2: Physicochemical Comparison
Property Target Compound JS-K Analogue NO1 Hydroxyzine
Molecular Weight* ~350 g/mol ~500 g/mol (polymer) 374.91 g/mol
Solubility Methanol, water Water-compatible Ethanol, chloroform
Storage Conditions -20°C Not specified Room temperature

*Calculated from SMILES/data where available.

Biological Activity

N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide is a chemical compound recognized for its role as an intermediate in the synthesis of Quetiapine derivatives, which are utilized in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. This compound features a unique structural configuration that includes both a hydroxyethoxy group and an N1-oxide group, contributing to its distinct chemical properties and biological activities.

Molecular Structure

  • Molecular Formula : C13H26N2O5
  • Molecular Weight : 270.36 g/mol
  • CAS Number : 1216684-15-9

Chemical Reactions

This compound is involved in various chemical reactions, including:

  • Oxidation : Can be oxidized to form higher oxidation state derivatives.
  • Reduction : Capable of being reduced back to its non-oxide form using agents like lithium aluminum hydride.
  • Substitution : The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Reaction TypeCommon ReagentsProducts Formed
OxidationHydrogen peroxide, m-chloroperbenzoic acidHigher oxidation derivatives
ReductionLithium aluminum hydrideNon-oxide form
SubstitutionAlkyl halides, acyl chloridesVarious substituted derivatives

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. As an intermediate in the synthesis of Quetiapine, it plays a crucial role in modulating dopaminergic and serotonergic pathways, which are pivotal in managing symptoms of psychotic disorders.

Inhibition Studies

Research indicates that piperazine derivatives, including N4-tert-butoxycarbonyl compounds, have shown potential as inhibitors of human acetylcholinesterase (AChE). This inhibition is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where AChE activity contributes to cognitive decline.

Case Study: Piperazine Derivatives as AChE Inhibitors

A study conducted by Varadaraju et al. (2013) explored various piperazine derivatives for their AChE inhibitory activity. The results demonstrated that specific derivatives bind effectively to the enzyme's peripheral anionic site and catalytic sites, suggesting their potential therapeutic applications in treating Alzheimer's disease.

Therapeutic Applications

The primary therapeutic application of this compound lies in its role as a precursor for Quetiapine derivatives. Quetiapine itself is classified as an atypical antipsychotic and is effective in treating:

  • Schizophrenia
  • Bipolar disorder (manic and depressive episodes)
  • Major depressive disorder (as an adjunct treatment)

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Reaction of tert-butoxycarbonyl-protected piperazine with 2-(2-hydroxyethoxy)ethyl halide under basic conditions.
  • Oxidation using hydrogen peroxide or m-chloroperbenzoic acid.

Comparative Analysis with Similar Compounds

The compound's unique structure allows for comparative studies with similar piperazine derivatives. For instance:

Compound NameStructural FeatureBiological Activity
N4-tert-butoxycarbonyl-1-[2-(2-methoxyethoxy)ethyl]piperazineMethoxy group instead of hydroxyethoxySimilar potential but different efficacy
N4-tert-butoxycarbonyl-1-[2-(2-ethoxyethoxy)ethyl]piperazineEthoxy group instead of hydroxyethoxyVaries based on structural differences

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often starting with functionalization of the piperazine ring. For example, 1-[2-(2-hydroxyethoxy)ethyl]piperazine is reacted with tert-butoxycarbonyl (Boc) protecting agents under anhydrous conditions (e.g., Boc₂O in dichloromethane). Subsequent oxidation of the N1-piperazine nitrogen using meta-chloroperbenzoic acid (mCPBA) yields the N-oxide derivative . Key factors affecting yield include:

  • Temperature : Reactions are typically conducted at 0–25°C to avoid side reactions.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) is critical for isolating the pure product .
  • Table 1 :
StepReagents/ConditionsYield (%)
Boc ProtectionBoc₂O, DCM, 25°C, 12h75–85
N-OxidationmCPBA, DCM, 0°C→25°C, 6h60–70

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Characterization relies on spectroscopic and chromatographic methods:

  • NMR : 1^1H and 13^13C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and N-oxide (downfield shift of piperazine protons) .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 333.2145 for C₁₅H₂₉N₃O₅) .
  • HPLC : Purity ≥95% is achieved using a C18 column with acetonitrile/water gradients .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Stability is influenced by:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
  • Light : Protect from UV exposure to avoid N-oxide decomposition .
  • Solubility : DMSO or ethanol is preferred for stock solutions; aqueous buffers may accelerate degradation .

Advanced Research Questions

Q. How does the N1-oxide moiety influence the compound’s pharmacological activity in nitric oxide (NO) delivery systems?

  • Methodological Answer : The N-oxide group enables redox-sensitive NO release. In nanocarrier systems (e.g., polymeric conjugates), intracellular glutathione reduces the N-oxide to generate NO, which is monitored via Griess assay or fluorescent probes (e.g., DAF-FM). Studies show a 2.5-fold increase in NO release under hypoxic conditions compared to normoxia .
  • Data Contradiction : Some reports indicate inconsistent NO release kinetics due to variability in cellular reductant levels. Mitigation involves tuning the nanocarrier’s redox responsiveness using crosslinkers like disulfide bonds .

Q. What strategies optimize the compound’s role as a precursor in quetiapine derivative synthesis?

  • Methodological Answer : Key strategies include:

  • Protecting Group Chemistry : The Boc group is selectively removed with trifluoroacetic acid (TFA) in dichloromethane to free the piperazine nitrogen for further alkylation or acylation .
  • Functionalization : Post-deprotection, coupling with aryl halides via Buchwald-Hartwig amination achieves >80% yield of quetiapine analogs .
    • Table 2 :
Reaction TypeConditionsYield (%)
Boc DeprotectionTFA/DCM (1:4), 2h90–95
Aryl CouplingPd₂(dba)₃, Xantphos, K₃PO₄, 100°C75–85

Q. How do structural analogs differ in biological activity, and what computational models predict these differences?

  • Methodological Answer : Analog substitutions (e.g., replacing the hydroxyethoxy group with methoxy) alter pharmacokinetics. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinity to serotonin receptors (5-HT₂A). For example, analogs with bulkier substituents show reduced blood-brain barrier permeability (logP increased by 0.8 units) .
  • Data Contradiction : In vitro assays sometimes conflict with in silico predictions due to unaccounted solvent effects. Validation via SPR (surface plasmon resonance) is recommended .

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